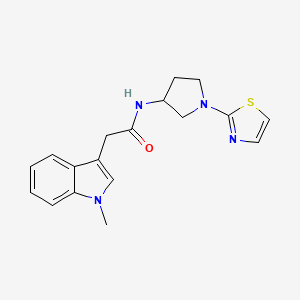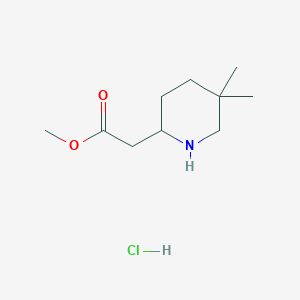
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to target multiple pathways involved in neurodegeneration, including the production of amyloid beta, inflammation, oxidative stress, and mitochondrial dysfunction. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the production of ATP, the energy currency of cells, and to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal studies. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the production of new neurons in the hippocampus, a brain region involved in learning and memory. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has also been shown to reduce the production of amyloid beta, a protein that is toxic to neurons and is a hallmark of Alzheimer's disease. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the expression of genes involved in mitochondrial function, which may help to protect neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease and other neurodegenerative disorders. However, one limitation of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it has not yet been tested in clinical trials in humans, so it is not yet clear whether it will be effective in humans. Another limitation of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it is a synthetic compound, which may limit its potential use in clinical settings.
Orientations Futures
There are a number of future directions for research on 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide. One area of research is to further investigate the mechanism of action of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide and to identify the specific pathways that it targets. Another area of research is to test 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in clinical trials in humans to determine its safety and efficacy. Additionally, researchers may investigate the potential use of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, researchers may investigate the potential use of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in combination with other drugs or therapies for the treatment of neurodegenerative disorders.
Méthodes De Synthèse
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide was first synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of 2,4-dimethylpyridine with 2-ethylphenyl isocyanate to form 5-(2-ethylphenyl)-2,4-dimethylpyridin-3-yl isocyanate, which is then reacted with ethyl 4-bromobutyrate to form 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide.
Applications De Recherche Scientifique
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been extensively studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In animal studies, 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to improve cognitive function, reduce amyloid beta levels in the brain, and increase the production of new neurons. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-12-8-6-7-9-13(12)18-17(21)14-10-15(20)16(22-5-2)11-19(14)3/h6-11H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTCUZBXQFSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)






![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)